molecular formula C11H14ClN B13584377 2-(3-Chloro-4-methylphenyl)pyrrolidine

2-(3-Chloro-4-methylphenyl)pyrrolidine

Cat. No.: B13584377
M. Wt: 195.69 g/mol
InChI Key: DXYRIQWVWKQLKQ-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methylphenyl)pyrrolidine is a chemical compound with the molecular formula C11H14ClN. It features a pyrrolidine ring substituted with a 3-chloro-4-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-methylphenyl)pyrrolidine typically involves the reaction of 3-chloro-4-methylbenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chloro-4-methylphenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Amines, thiols, sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed:

Scientific Research Applications

2-(3-Chloro-4-methylphenyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The chloro and methyl groups on the phenyl ring can enhance the compound’s binding affinity and selectivity towards certain biological targets. These interactions can modulate signaling pathways and biochemical processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the pyrrolidine ring and the 3-chloro-4-methylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

2-(3-chloro-4-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H14ClN/c1-8-4-5-9(7-10(8)12)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3

InChI Key

DXYRIQWVWKQLKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CCCN2)Cl

Origin of Product

United States

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